![molecular formula C10H19NO2 B2462765 Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate CAS No. 1179717-49-7](/img/structure/B2462765.png)
Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate is a chemical compound that is commonly used in scientific research. It is a member of the ester family and is often referred to as MCM. This compound has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and neuroscience. In
Scientific Research Applications
1. Aroma Contribution in Fruits
2-Methylbutanoate esters, including compounds similar to Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate, are key contributors to fruit aromas. In apples, the biosynthetic origins and interconversions of these esters have been explored, highlighting their significance in aroma profiles of different apple cultivars (Rowan et al., 1996).
2. Role in Amino Acid Analogues
Synthetic processes for analogues of the neurotransmitter GABA (γ-aminobutyric acid) involve compounds structurally related to Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate. These synthetic routes provide insight into amino acid analogues' structural characteristics and potential applications in neuroscience research (Duke et al., 2004).
3. Enantiomeric Analysis in Fermented Foods
The study of the Ehrlich degradation pathway in fermented foods involves analyzing compounds like 2-methylbutanoic acid and related esters. This research provides a deeper understanding of the enantiomeric distribution of aroma compounds in various fermented products (Matheis et al., 2016).
4. Biological Activity of Related Compounds
Research into novel compounds with structural similarities to Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate has led to the synthesis and analysis of their potential as anticancer drugs. This includes studying their cytotoxicity, anti-inflammatory, and antibacterial activities (Yancheva et al., 2015).
5. Chirality in Wine Aromas
The chirality of compounds like ethyl 2-methylbutanoate, closely related to Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate, impacts the aroma profile of wines. The enantiomeric forms of these compounds contribute distinct sensory characteristics to different wine varieties (Lytra et al., 2014).
properties
IUPAC Name |
methyl 2-(cyclopropylmethylamino)-2-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-10(2,9(12)13-3)11-7-8-5-6-8/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNQQQBRYGYLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC)NCC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2462683.png)
![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2462684.png)
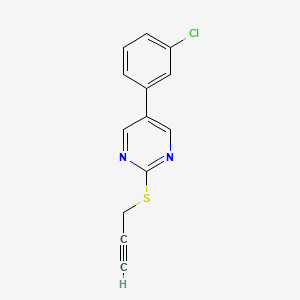
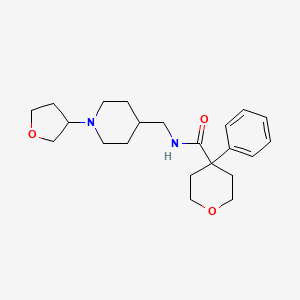
![3-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2462690.png)
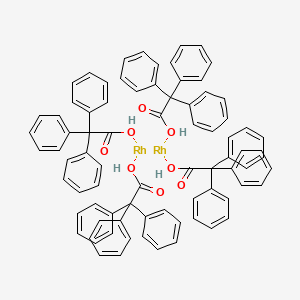
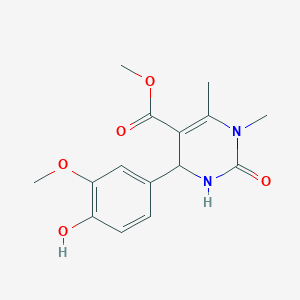
![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2462694.png)

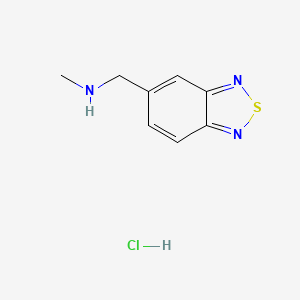
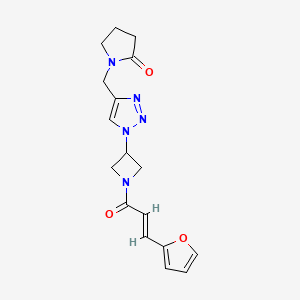
![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2462700.png)
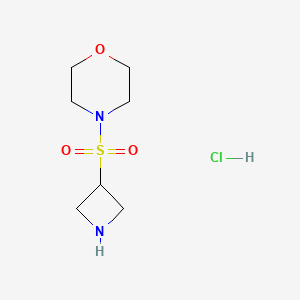
![N-(4-fluorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2462704.png)